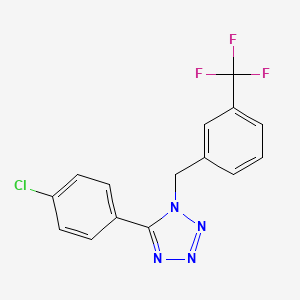

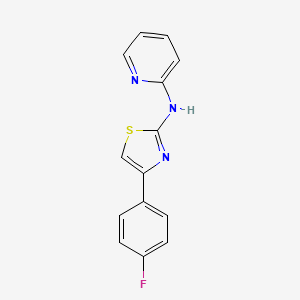

N'-环己基-N-(3-咪唑-1-基丙基)甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . The current literature provides much information about the synthesis, functionalization, physicochemical characteristics and biological role of imidazole .Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Chemical Reactions Analysis

The compound shows fluorescence quenching with hydrochloric acid and hydrobromic acid, whereas it shows fluorescence enhancement with perchloric, sulphuric, phosphoric and nitric acid .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学研究应用

药物化学与药物发现

- 修饰以减少代谢:研究表明,为减少醛氧化酶 (AO) 介导的代谢而修饰相关化合物的结构所做的努力,突出了药物设计中的挑战和策略,特别是对于癌症治疗应用。通过改变杂环或阻断反应位点,研究人员旨在提高这些化合物的稳定性和功效 (Linton 等人,2011 年)。

有机合成与催化

-

荧光化合物的有效合成:碘介导的氧化性脱硫促进了 N-2-吡啶甲硫酰胺的环化,已被用于高效且多功能地制备 2-氮杂吲哚啉,从而合成各种荧光化合物,展示了创建新型荧光标记或探针的潜力 (Shibahara 等人,2006 年)。

-

增强 DNA 结合寡聚体的细胞摄取:吡咯-咪唑 (Py-Im) 发夹多酰胺中发夹 γ-氨基丁酸转角单元的修饰已被证明可以显着增强细胞摄取和生物活性,为针对 DNA 序列的分子探针或治疗剂的开发提供了进展 (Meier 等人,2012 年)。

化学工业应用

-

苯酚的选择性氢化:由负载在介孔石墨氮化碳上的 Pd 纳米粒子组成的催化剂在温和条件下苯酚加氢制备环己酮时表现出很高的活性和选择性。该过程对于化学工业中聚酰胺的制造至关重要,显示出更有效和可持续的生产方法的潜力 (Wang 等人,2011 年)。

-

咪唑啉衍生物的抗真菌活性:咪唑啉衍生物的合成和抗真菌活性测试表明,一种化合物对多种临床念珠菌菌株表现出中等活性,表明在开发新型抗真菌剂方面具有潜在应用 (Wróbel 等人,2015 年)。

未来方向

Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .

属性

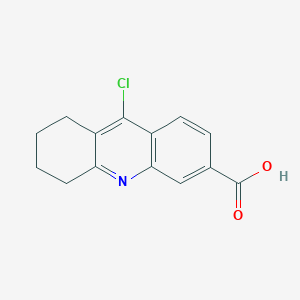

IUPAC Name |

N'-cyclohexyl-N-(3-imidazol-1-ylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c19-13(14(20)17-12-5-2-1-3-6-12)16-7-4-9-18-10-8-15-11-18/h8,10-12H,1-7,9H2,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELIUKYGXNGBAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NCCCN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24804487 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N'-cyclohexyl-N-(3-imidazol-1-ylpropyl)oxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(tert-butyl)-4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751111.png)

![4-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2751112.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)methanone](/img/structure/B2751116.png)

![N-Methyl-N-[2-(1-methyl-1,3-dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2751121.png)

![Tert-butyl N-[[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methyl]carbamate](/img/structure/B2751122.png)